3-((3,5-Dimethoxybenzyl)oxy)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI Key |
KWTFSALTKZHENF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CNC2)OC |
Origin of Product |
United States |
Methodologies for the Formation of the Azetidine Core Structure
Cyclization Strategies for Azetidine (B1206935) Ring Construction
Intramolecular cyclization is a common and effective approach to synthesize the azetidine core. These methods often rely on the formation of a carbon-nitrogen bond through nucleophilic substitution or reductive processes.
The intramolecular aminolysis of epoxides provides a powerful route to functionalized azetidines. nih.govfrontiersin.org This method involves the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of the epoxide opening is a critical factor, and can be controlled by the use of appropriate catalysts. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.govfrontiersin.org This catalytic system tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.govfrontiersin.org
The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the desired azetidine product. nih.govfrontiersin.org This approach is a valuable alternative for constructing azetidine rings, particularly those bearing a carbonyl group adjacent to the ring, which can serve as a scaffold for further functionalization. nih.govfrontiersin.org
| Catalyst | Substrate | Product | Yield | Reference |
| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine | High | nih.govfrontiersin.org |
| Eu(OTf)₃ | 3,4-epoxy alcohol | C4-selective aminolysis product | High | frontiersin.org |
Nucleophilic Displacement Reactions: Double SN2 Approaches
A classic and widely used method for constructing the azetidine ring involves the intramolecular nucleophilic displacement of a leaving group by an amine. adelaide.edu.au This can be achieved through a double SN2 approach, where a primary amine reacts with a 1,3-dihalide or a related substrate with two leaving groups at the 1 and 3 positions. u-tokyo.ac.jp The initial intermolecular SN2 reaction forms a γ-haloamine, which then undergoes an intramolecular SN2 reaction to close the four-membered ring. adelaide.edu.au The efficiency of this method can be influenced by reaction conditions, such as the choice of base and solvent. adelaide.edu.au Microwave irradiation has been shown to facilitate this type of cyclocondensation in an aqueous medium. organic-chemistry.org
Reductive cyclization of halogenated precursors offers another pathway to the azetidine core. This strategy typically involves the reduction of an imine or a related nitrogen-containing functional group, followed by intramolecular cyclization onto a carbon bearing a halogen. For example, β-haloalkylimines can undergo reductive cyclization to form azetidines.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including azetidines. nih.gov Chiral organocatalysts can be employed to facilitate the asymmetric synthesis of functionalized azetidines. nih.govnih.gov One such approach involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to generate a γ-chloroamine intermediate, which then cyclizes to form the C2-functionalized azetidine. nih.gov This methodology provides access to enantioenriched azetidines from simple starting materials. nih.gov
| Catalyst Type | Reaction | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Amine | α-chlorination of aldehydes followed by cyclization | C2-functionalized azetidines | 84–92% | nih.gov |
| Thiourea/Squaramide | Asymmetric additions to azetidine-derived alkenes | α-azetidinyl alkyl halides | 92–93% | nih.gov |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com
The [2+2] cycloaddition reaction is a prominent method for the synthesis of four-membered rings, including azetidines. mdpi.comnih.gov The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct and efficient strategy for synthesizing functionalized azetidines. rsc.orgrsc.org This reaction can be performed both inter- and intramolecularly. rsc.org Visible-light-mediated triplet energy transfer has been successfully employed to facilitate these cycloadditions, offering a milder alternative to UV irradiation. rsc.orgspringernature.com
Another significant [2+2] cycloaddition for azetidine synthesis is the Staudinger reaction, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.commdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. The Staudinger reaction is a versatile and widely used method for constructing the azetidin-2-one (B1220530) core, with various protocols available for the in situ generation of ketenes from precursors like acyl chlorides. mdpi.comresearchgate.net
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Photochemical (UV or visible light) | rsc.orgrsc.orgspringernature.com |
| Staudinger Reaction | Ketene + Imine | β-Lactam (Azetidin-2-one) | Base (e.g., tertiary amine) | mdpi.commdpi.comresearchgate.net |
[3+1] Cycloadditions
[3+1] cycloaddition reactions offer an alternative pathway to the azetidine core. In this approach, a three-atom component reacts with a single-atom component to form the four-membered ring. An example of this is the Y(OTf)₃-catalyzed reaction of an azomethine ylide with an aromatic isocyanide, which yields azetidine derivatives in good yields. rsc.org It has been noted that aliphatic isocyanides are often not reactive enough for this transformation. rsc.org
More recently, a copper-catalyzed enantioselective [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates has been developed for the synthesis of 2-azetines, which can be subsequently reduced to azetidines. nih.gov This method achieves high enantiomeric excess. nih.gov Another strategy involves a relay catalysis approach for a [3+1]-annulation reaction between cyclopropane 1,1-diesters and aromatic amines to furnish biologically important azetidines. organic-chemistry.org
Strain-Release Functionalization of Azabicyclo[1.1.0]butanes
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as powerful precursors for the synthesis of functionalized azetidines. arkat-usa.org Their high degree of ring strain provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk The transformations of ABBs typically involve the cleavage of the C3-N bond, allowing for functionalization at the 1 and 3 positions of the azetidine ring. arkat-usa.org
This strain-release strategy is versatile, enabling the synthesis of a wide array of azetidine derivatives. For example, nucleophilic ring-opening with aryl Grignard reagents can be used for the efficient preparation of 1,3-bisarylated azetidines. arkat-usa.org Furthermore, this methodology has been applied to the synthesis of complex structures, such as spirocyclic azetidines, through strain-release-driven Friedel-Crafts spirocyclization or electrophile-induced spirocyclization-desilylation reactions. arkat-usa.orgbris.ac.uk A recently developed multicomponent allylation of ABBs using a dual copper/photoredox-catalyzed radical-relay strategy allows for the synthesis of azetidines containing a C3 quaternary center. rsc.org This approach demonstrates excellent functional group compatibility. rsc.org
| Precursor | Reaction Type | Key Feature | Resulting Product |
| Azabicyclo[1.1.0]butane (ABB) | Strain-Release Ring Opening | Harnesses high ring strain energy for facile bond cleavage and functionalization. arkat-usa.orgbris.ac.uk | 1,3-Disubstituted Azetidines |
| ABB-Carbinols | Friedel-Crafts Spirocyclization | Strain-release-driven cyclization onto an aromatic ring. arkat-usa.org | Spirocyclic Azetidines |
| ABBs | Dual Copper/Photoredox Catalysis | Multicomponent allylation via a radical-relay mechanism. rsc.org | C3-Quaternary Azetidines |
Rearrangement Reactions Leading to Azetidines
The ring expansion of aziridines to azetidines is a thermodynamically controlled rearrangement that provides a valuable route to 3-substituted azetidines. rsc.org This transformation has relatively few precedents in the literature, highlighting its specialized nature. rsc.org
One approach involves the treatment of 2-bromomethyl-2-methylaziridines with sodium borohydride (B1222165) in methanol, which proceeds through a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netacs.org The subsequent nucleophilic ring opening of this strained intermediate by methanol leads to the formation of 3-methoxy-3-methylazetidines. acs.org
A significant recent development in this area is the use of biocatalysis. Engineered 'carbene transferase' enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govchemrxiv.orgacs.org This enzymatic process proceeds via a rsc.orgnih.gov-Stevens rearrangement of an aziridinium ylide intermediate. nih.govacs.org The enzyme exerts exceptional stereocontrol (99:1 er) and overrides the competing cheletropic extrusion pathway, a feat not currently achievable with other catalyst classes. nih.govchemrxiv.org
| Starting Material | Method | Key Intermediate | Product | Notable Features |
| 2-Bromomethyl-2-methylaziridine | Chemical (NaBH₄, MeOH) | Bicyclic Aziridinium Ion | 3-Methoxy-3-methylazetidine | Rare rearrangement demonstrating the influence of substitution on reactivity. acs.org |
| N-protected Aziridine (B145994) | Biocatalytic (Engineered Cytochrome P450) | Aziridinium Ylide | Chiral Azetidine | Highly enantioselective rsc.orgnih.gov-Stevens rearrangement; enzyme controls reactivity and stereoselectivity. nih.govchemrxiv.orgacs.org |
Transition Metal-Catalyzed Azetidine Synthesis
Transition metal catalysis offers a powerful and versatile platform for the synthesis of azetidines. pageplace.de Various metals, including palladium, tantalum, and gold, have been employed to facilitate the construction of the azetidine ring through different mechanistic pathways.
Palladium-catalyzed reactions are prominent in this area. For instance, the Pd-catalyzed asymmetric allylation of azalactones can lead to the enantioselective formation of azetidines. rsc.org Another Pd-catalyzed method involves the cyclization of amino allenes. pageplace.de Tantalum catalysts have been utilized for the hydroaminoalkylation of alkenes, where an intermediate undergoes cyclization to afford the corresponding azetidine. rsc.org
Gold catalysis has enabled a flexible and stereoselective synthesis of azetidin-3-ones, which are isomers of the more common β-lactams. nih.gov This method involves the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. A reactive α-oxo gold carbene intermediate is generated, which then undergoes intramolecular N-H insertion to form the chiral azetidin-3-one (B1332698) with excellent enantiomeric excess. nih.gov
Copper-Mediated Approaches
Copper catalysis has emerged as a versatile tool for the synthesis of azetidines through various mechanistic pathways. These approaches are valued for their operational simplicity and the use of an inexpensive and abundant metal catalyst.
One notable method is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.gov This reaction proceeds via the generation of an α-aminoalkyl radical, which then engages in a cascade of events including addition to an alkyne, a 1,5-hydrogen atom transfer, and a final 4-exo-trig cyclization to furnish the azetidine ring. nih.gov A key feature of this methodology is the functionalization of two α-amino C(sp³)–H bonds. researchgate.net
Another significant copper-mediated strategy involves the skeletal rearrangement of O-propargylic oximes to yield azetidine nitrones. acs.orgacs.orgnih.gov This transformation is catalyzed by a copper(I) species, often in the presence of a ligand such as 2-aminopyridine. acs.orgacs.org The proposed mechanism involves a tandem acs.orgacs.org-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate. nih.govresearchgate.net The electronic properties of the substituents on the alkyne can influence the reaction, with electron-donating groups generally facilitating the formation of the azetidine nitrone. acs.org
Table 1: Overview of Copper-Mediated Azetidine Synthesis
| Method | Starting Materials | Catalyst System | Key Mechanistic Steps | Product |
|---|---|---|---|---|
| Photo-induced [3+1] Radical Cascade Cyclization | Aliphatic amines, Alkynes | Photo-active Copper Complex | Radical generation, 1,5-HAT, 4-exo-trig cyclization | Substituted Azetidines |
| Skeletal Rearrangement of O-propargylic oximes | O-propargylic oximes | Copper(I) salt (e.g., CuBr) with a ligand | acs.orgacs.org-rearrangement, 4π-electrocyclization | Azetidine Nitrones |
Gold-Catalyzed Oxidative Cyclizations for Azetidin-3-ones
Gold catalysts have proven to be exceptionally effective in mediating the synthesis of azetidin-3-ones, which are valuable synthetic intermediates. A prominent methodology in this area is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This approach allows for a flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov
The reaction is typically carried out using a gold catalyst, such as BrettPhosAuNTf₂, and an oxidant, like an N-oxide. nih.gov The proposed mechanism involves the intermolecular oxidation of the alkyne to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov The use of a tert-butanesulfonyl protecting group on the nitrogen is advantageous as it can be readily removed under acidic conditions. nih.govnih.gov
Table 2: Gold-Catalyzed Synthesis of Azetidin-3-ones
| Substrate | Catalyst | Oxidant | Solvent | Key Features |
|---|---|---|---|---|
| Chiral N-propargylsulfonamides | BrettPhosAuNTf₂ | N-oxide | Dichloroethane (DCE) | Stereoselective, formation of α-oxo gold carbene intermediate |
Electrocatalytic Methodologies
Electrocatalysis offers a sustainable and powerful approach to azetidine synthesis, enabling transformations that are often challenging to achieve through conventional chemical methods. A significant advancement in this field is the electrocatalytic intramolecular hydroamination of allylic sulfonamides to produce azetidines. acs.orgnih.govresearchgate.net
This methodology uniquely combines cobalt catalysis with electricity. acs.orgnih.govnrf.re.kr The electrochemical process facilitates the regioselective generation of a key carbocationic intermediate, which then undergoes a direct intramolecular C-N bond formation to yield the azetidine ring. acs.orgnih.govnrf.re.kr Mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step may involve either the regeneration of the catalyst through nucleophilic cyclization or the second electrochemical oxidation to form the carbocationic intermediate. acs.orgnih.gov
Table 3: Electrocatalytic Synthesis of Azetidines
| Substrate | Catalysis System | Key Process | Product |
|---|---|---|---|
| Allylic sulfonamides | Cobalt catalyst and electricity | Regioselective generation of a carbocationic intermediate followed by intramolecular C-N bond formation | Substituted Azetidines |
Palladium-Catalyzed C-N Bond Formations
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of C-N bonds has been instrumental in the construction of azetidine rings. These methods often rely on the use of directing groups to achieve high levels of selectivity.
One such strategy is the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. acs.orgnih.gov This reaction utilizes a picolinamide (PA) directing group attached to an amine substrate. acs.orgnih.gov The picolinamide directs the palladium catalyst to a specific γ C-H bond, facilitating its activation and subsequent intramolecular amination to form the azetidine ring. acs.orgnih.gov This method is notable for its ability to functionalize otherwise inert C-H bonds. nih.gov
A related approach involves the palladium-catalyzed azetidination of complex molecules, such as pentacyclic triterpenoids. nih.govacs.orgnih.gov In this case, a picolinamide directing group is also employed to guide the C-H activation. nih.govnih.gov Interestingly, the reaction with electron-deficient iodoarenes can lead to the formation of an N-picolinoyl azetidine as a significant side product, and under specific conditions, this azetidination can become the major pathway. nih.govacs.org The regioselectivity of the azetidination can be dependent on the substrate scaffold. nih.govacs.org
Table 4: Overview of Palladium-Catalyzed Azetidine Synthesis
| Method | Substrate Type | Directing Group | Catalyst System | Key Transformation |
|---|---|---|---|---|
| Intramolecular Amination of C(sp³)-H Bonds | Amines | Picolinamide (PA) | Palladium catalyst | γ-C(sp³)-H activation and amination |
| Azetidination of Pentacyclic Triterpenoids | Triterpenoid picolinamides | Picolinamide (PA) | Pd(OAc)₂/CuBr₂/CsOAc | C(sp³)-H activation and azetidination |
Regioselective and Stereoselective Synthesis of 3 Substituted Azetidine Derivatives
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to produce a specific stereoisomer from a starting material that already contains a chiral center. The existing stereocenter directs the formation of a new one, resulting in a preferred diastereomer. For 3-substituted azetidines, these routes are critical for establishing the relative stereochemistry between the substituent at the C3-position and other potential substituents on the ring.
One common approach involves the intramolecular cyclization of acyclic precursors. For instance, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization process. The stereochemistry of the starting material directly influences the final product's diastereoselectivity.
Another powerful method is the diastereoselective reduction of C3-functionalized azetidin-2-ones. The use of reducing agents like sodium borohydride (B1222165) can lead to the preferential formation of one diastereomer, such as trans-azetidines, by controlling the direction of hydride attack relative to the existing substituent. rsc.org
Furthermore, lithiation of N-protected azetidines followed by the addition of an electrophile can be highly diastereoselective. For example, the lithiation of N-thiopivaloylazetidin-3-ol and subsequent trapping with an electrophile has been shown to produce 2-substituted 3-hydroxyazetidines with excellent trans-diastereoselectivity. uni-muenchen.de This selectivity is guided by the steric hindrance of the protecting group and the directing effect of the hydroxyl group.
| Method | Precursor | Reagents/Conditions | Key Outcome |
| Intramolecular Cyclization | Homoallyl amines | Iodine, NaHCO₃, MeCN | Predominantly cis-azetidines |
| Ketone Reduction | C3-functionalized azetidin-2-ones | NaBH₄, Isopropanol | Diastereoselective formation of trans-azetidines rsc.org |
| α-Lithiation | N-thiopivaloylazetidin-3-ol | s-BuLi/TMEDA, THF, -78 °C; then Electrophile | High trans-diastereoselectivity for 2,3-disubstituted azetidines uni-muenchen.de |
Enantioselective Methodologies
Enantioselective synthesis focuses on creating a specific enantiomer of a chiral molecule from an achiral or racemic starting material. This is often achieved using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction.
A prominent strategy for synthesizing chiral azetidines involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This method can be applied to produce enantioenriched C2-substituted azetidines, and the principles can be extended to control stereochemistry in relation to the C3-position. The chiral auxiliary directs the addition of a nucleophile to an imine, establishing a stereocenter with high enantioselectivity.
Catalytic asymmetric methods offer a more atom-economical approach. For example, the copper-catalyzed boryl allylation of azetines allows for the creation of chiral 2,3-disubstituted azetidines. acs.org This reaction installs two functional groups across the double bond of the azetine ring with high diastereo- and enantioselectivity, controlled by a chiral bisphosphine ligand. acs.org
Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another effective method for producing chiral azetidin-3-ones, which are versatile precursors for 3-oxy-substituted azetidines. nih.gov The chirality in the starting sulfonamide is transferred to the azetidine (B1206935) product with high fidelity. nih.gov These azetidin-3-ones can then be stereoselectively reduced to form 3-hydroxyazetidines, which can be further functionalized to derivatives like 3-((3,5-dimethoxybenzyl)oxy)azetidine.
| Methodology | Starting Material | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) |
| Chiral Auxiliary | N-sulfinylimines | Chiral tert-butanesulfinamide | Chiral 2-substituted azetidines | Generally high |
| Copper-Catalyzed Difunctionalization | Azetines | CuBr / Chiral bisphosphine ligand | Chiral 2,3-disubstituted azetidines | Up to >99% ee acs.org |
| Gold-Catalyzed Cyclization | N-propargylsulfonamides | Cationic Gold(I) complex | Chiral azetidin-3-ones | Typically >98% ee nih.gov |
Control of Stereochemistry at the Azetidine-3-position
Achieving precise control over the stereochemistry at the C3 position is fundamental for synthesizing biologically active azetidine derivatives. The methods employed often rely on substrate control, where the inherent stereochemistry of the starting material dictates the outcome, or reagent/catalyst control, where an external chiral agent directs the stereoselective transformation.
In the synthesis of 3-hydroxyazetidine derivatives, a common strategy involves the stereoselective reduction of an azetidin-3-one (B1332698) precursor. The choice of reducing agent and the steric environment around the carbonyl group, often influenced by the N-protecting group, determine the facial selectivity of the hydride attack, leading to either a syn or anti alcohol product.
Alternatively, stereochemistry at C3 can be established through nucleophilic substitution reactions on a precursor with a suitable leaving group at this position. For example, the O-alkylation of a protected tert-butyl 3-hydroxyazetidine-1-carboxylate with a benzyl (B1604629) bromide proceeds via an Sₙ2 mechanism. scintica.com In this case, if the starting 3-hydroxyazetidine is enantiomerically pure, the reaction occurs with inversion of configuration, allowing for predictable control over the C3 stereocenter.
Ring-opening reactions of activated aziridines can also lead to 3-substituted azetidines. The rearrangement of 2-(bromomethyl)aziridines with nucleophiles can form azetidines, and the stereochemistry of the starting aziridine (B145994) can be transferred to the azetidine product. rsc.org This method provides a pathway to 3-alkoxy and 3-aryloxy azetidines. rsc.org
| Strategy | Precursor | Transformation | Stereochemical Control Mechanism |
| Substrate-Controlled Reduction | Azetidin-3-one | Reduction (e.g., with NaBH₄) | Facial selectivity guided by steric hindrance of existing groups (e.g., N-protecting group). |
| Nucleophilic Substitution | Enantiopure 3-hydroxyazetidine | O-alkylation (e.g., Williamson ether synthesis) | Sₙ2 reaction with inversion of configuration at the C3 stereocenter. scintica.com |
| Ring Expansion/Rearrangement | Chiral 2-(halomethyl)aziridine | Intramolecular nucleophilic displacement | Transfer of stereochemistry from the aziridine precursor to the resulting azetidine. rsc.org |
Chemical Transformations and Advanced Functionalization of 3 3,5 Dimethoxybenzyl Oxy Azetidine and Analogous Azetidine Ethers
Reactivity Profiles of Azetidine (B1206935) Ring Systems
The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which makes it susceptible to a variety of transformations not readily observed in larger, less strained heterocyclic systems. This section will delve into the key reactivity profiles of azetidines, with a focus on reactions that are particularly relevant to 3-oxy-substituted derivatives.
Nucleophilic Ring-Opening Reactions
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. These reactions typically proceed via nucleophilic attack on one of the ring carbons, leading to the formation of functionalized acyclic amines. The regioselectivity of this attack is a critical consideration, particularly in unsymmetrically substituted azetidines.
In the case of a 3-oxy-substituted azetidine, the reaction is often initiated by activation of the azetidine nitrogen, for instance, through protonation or formation of an azetidinium ion. This activation enhances the electrophilicity of the ring carbons. Nucleophilic attack can then occur at either the C-2 or C-4 position. The regiochemical outcome is influenced by a combination of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon. However, the electronic nature of the substituents on the ring and the nitrogen atom can also play a significant role in directing the regioselectivity. For 3-alkoxyazetidines, the electron-withdrawing nature of the oxygen substituent can influence the electron distribution within the ring, potentially affecting the site of nucleophilic attack.
| Activator/Nucleophile | Substrate (Analog) | Regioselectivity | Product | Ref. |
| Acid/H₂O | N-Alkyl-2-substituted aziridine (B145994) | Attack at C-3 (less substituted) | Acyclic amino alcohol | nih.gov |
| Lewis Acid/Various | Unsymmetric azetidines | Varies (steric/electronic control) | Functionalized amines | nih.gov |
This table presents data from analogous aziridine and general azetidine systems to infer potential reactivity for 3-oxy-substituted azetidines.
Carbon-Hydrogen Bond Functionalization within the Azetidine Scaffold
Direct C-H bond functionalization represents a highly atom-economical and efficient strategy for the late-stage modification of complex molecules. In the context of the azetidine scaffold, C-H functionalization can be challenging due to the relatively unactivated nature of the C-H bonds. However, recent advances in catalysis have enabled such transformations.
For an N-protected 3-((3,5-dimethoxybenzyl)oxy)azetidine, the most acidic protons are typically those at the C-2 and C-4 positions, alpha to the nitrogen atom. Directed metalation, often using a strong base like organolithium reagents in the presence of a directing group on the nitrogen (e.g., Boc, PMP), can facilitate deprotonation at these positions, creating a nucleophilic center that can be trapped with various electrophiles. The stereoselectivity of these reactions is a key aspect, and the substituent at the C-3 position can exert a significant influence on the facial selectivity of the electrophilic quench. For instance, studies on the α-lithiation of N-thiopivaloylazetidin-3-ol, a close analog, have shown that deprotonation and subsequent electrophile trapping can proceed with good diastereoselectivity. nih.gov
| Reaction Type | Substrate (Analog) | Key Reagents | Outcome | Ref. |
| α-Lithiation | N-thiopivaloylazetidin-3-ol | s-BuLi, Electrophile | trans-2-substituted-3-hydroxyazetidines | nih.gov |
| α-Lithiation | N-alkyl 2-oxazolinylazetidines | s-BuLi, Electrophile | Enantioenriched N-alkyl-2,2-disubstituted azetidines | nih.gov |
This table provides data from analogous 3-hydroxy and 2-substituted azetidines to illustrate the potential for C-H functionalization.
Synthetic Transformations at the Azetidine-3-Position
The C-3 position of the azetidine ring is a prime target for introducing molecular diversity. Starting from a precursor like 3-oxoazetidine or a 3-hydroxyazetidine, a variety of functional groups can be installed, which can then be further manipulated.
Organometallic Reactions (e.g., Grignard Reagents, α-Lithiation)
Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of 3-functionalized azetidines, their application can be twofold. Firstly, the addition of organometallic reagents such as Grignard or organolithium compounds to a 3-oxoazetidine derivative provides a straightforward route to 3-alkyl- or 3-aryl-3-hydroxyazetidines. The stereochemical outcome of such additions can often be controlled by the appropriate choice of reagents and reaction conditions.
Secondly, as discussed in the C-H functionalization section, deprotonation at the C-2 or C-4 position generates an organometallic intermediate in situ, which can then react with electrophiles. The presence of the 3-((3,5-dimethoxybenzyl)oxy) group can influence the stability and reactivity of this lithiated intermediate.
| Reaction | Substrate (Analog) | Reagent | Product | Ref. |
| Addition | N-Boc-3-azetidinone | Phenylmagnesium bromide | N-Boc-3-hydroxy-3-phenylazetidine | organic-chemistry.org |
| Addition | N-Boc-3-azetidinone | Methyl lithium | N-Boc-3-hydroxy-3-methylazetidine | mdpi.com |
This table showcases examples of organometallic additions to the analogous N-Boc-3-azetidinone.
Cross-Coupling Reactions at C-3 (e.g., Suzuki-Miyaura, Hiyama, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. To apply these methods to the C-3 position of azetidine, a suitable leaving group, such as a halide (Br, I) or a triflate (OTf), is typically required. An N-protected 3-hydroxyazetidine can be readily converted to the corresponding 3-bromo, 3-iodo, or 3-triflyloxyazetidine. These activated intermediates can then participate in a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. It is a versatile method for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups. The coupling of a 3-bromo or 3-triflyloxyazetidine with various aryl- or vinylboronic acids or esters would provide access to a diverse array of 3-aryl- and 3-vinylazetidines. nih.govthieme-connect.de
Hiyama Coupling : This coupling reaction utilizes an organosilane as the organometallic partner. It offers an alternative to the Suzuki-Miyaura reaction and can be advantageous in certain contexts.
Sonogashira Coupling : This reaction couples a terminal alkyne with an organic halide or triflate, providing a direct route to 3-alkynylazetidines. These products are valuable intermediates that can undergo further transformations, such as click chemistry or reduction to the corresponding alkanes or alkenes.
| Coupling Reaction | Substrate (Analog) | Coupling Partner | Catalyst System | Product | Ref. |
| Suzuki-Miyaura | 3-Pyridyl triflate | Alkenyl pinacol (B44631) boronate | Pd(PPh₃)₄ / K₃PO₄ | 3-Alkenylpyridine | nih.gov |
| Suzuki-Miyaura | Aryl Boronic Ester | Aryl Halide | Pd/C | Biaryl | thieme-connect.de |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd catalyst / CuI / Amine base | Internal Alkyne |
This table provides examples of cross-coupling reactions with analogous substrates to illustrate the potential for C-3 functionalization of azetidine.
Chemical Modifications of the 3,5-Dimethoxybenzyl Group
The 3,5-dimethoxybenzyl (DMB) group in this compound serves as a protecting group for the hydroxyl function at the C-3 position. The ability to selectively remove this group is crucial for the further functionalization of the molecule. The DMB group is known for its relative stability and can be cleaved under specific conditions that often leave other protecting groups intact.
The primary methods for the cleavage of DMB ethers involve oxidative or acidic conditions.
Oxidative Cleavage : Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly employed for the oxidative deprotection of DMB ethers. The electron-rich nature of the 3,5-dimethoxybenzyl group facilitates the formation of a charge-transfer complex with the oxidant, leading to cleavage. The reaction is typically performed under mild, neutral conditions, which enhances its functional group compatibility.
Acidic Cleavage : Strong acids, such as trifluoroacetic acid (TFA) or triflic acid (TfOH), can also effect the cleavage of DMB ethers. nih.gov The reaction proceeds via protonation of the ether oxygen followed by cleavage to form a stable 3,5-dimethoxybenzyl cation. The efficiency of this method can be influenced by the solvent and the presence of cation scavengers.
| Deprotection Method | Reagent | Conditions | Comments | Ref. |
| Oxidative | DDQ | CH₂Cl₂/H₂O, rt | Mild and selective | |
| Acidic | Triflic Acid / 1,3-dimethoxybenzene | CH₂Cl₂, rt | Rapid and efficient | nih.gov |
| Oxidative (Photoredox) | Metal-free photoredox catalyst / Air | Visible light | Green and efficient |
Further Functionalization of the Aromatic Ring
The electron-rich nature of the 3,5-dimethoxybenzyl group in this compound makes the aromatic ring susceptible to various electrophilic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing and strongly activating, directing incoming electrophiles to the 2-, 4-, and 6-positions of the aromatic ring. This allows for the introduction of a wide range of functional groups, further diversifying the molecular scaffold.
Common electrophilic aromatic substitution reactions that could be envisaged for this system include nitration, halogenation, and formylation. The conditions for these reactions would need to be carefully optimized to avoid potential side reactions involving the azetidine ring or the benzylic ether linkage.
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using various nitrating agents. A classic approach involves the use of a mixture of nitric acid and sulfuric acid. However, for a sensitive substrate like an azetidine derivative, milder conditions would be preferable. For instance, the nitration of the structurally similar 1,3,5-trimethoxybenzene (B48636) has been investigated, providing insights into the potential reactivity of the target molecule.
Halogenation: The aromatic ring can be readily halogenated with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. These reactions are often catalyzed by a Lewis or Brønsted acid. The high electron density of the dimethoxybenzyl ring suggests that these reactions could proceed under mild conditions with high regioselectivity.
Formylation: The introduction of a formyl group (an aldehyde) can be accomplished through various methods, such as the Vilsmeier-Haack or Rieche formylation. The Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, has been shown to be effective for electron-rich aromatic compounds.
Table 2 provides a summary of potential electrophilic aromatic substitution reactions and the typical conditions employed for analogous dimethoxybenzene derivatives. These examples serve as a guide for the potential functionalization of the aromatic ring of this compound.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the 3,5-Dimethoxybenzyl Moiety
| Reaction | Reagent | Catalyst/Solvent | Potential Product |
|---|---|---|---|
| Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | 2-Nitro-3-((3,5-dimethoxybenzyl)oxy)azetidine |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 2-Bromo-3-((3,5-dimethoxybenzyl)oxy)azetidine |
| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane | 2-Chloro-3-((3,5-dimethoxybenzyl)oxy)azetidine |
| Formylation (Rieche) | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl₄) / Dichloromethane | 2-Formyl-3-((3,5-dimethoxybenzyl)oxy)azetidine |
It is important to note that the regioselectivity of these reactions will be governed by the directing effects of the two methoxy groups. In most cases, substitution is expected to occur at the ortho-position to both methoxy groups (the 2-position) or the para-position to one and ortho to the other (the 4-position). Due to steric hindrance from the benzyloxy-azetidine moiety, substitution at the 2- and 6-positions is likely to be favored.
Computational and Mechanistic Investigations in Azetidine Ether Chemistry
Theoretical Rationalization of Reaction Mechanisms
Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the synthesis and transformation of azetidine (B1206935) derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating reaction pathways, identifying intermediates, and rationalizing observed product distributions.
One relevant area of investigation involves the rearrangement of aziridines to azetidines, a potential synthetic route to 3-substituted azetidines. A thorough computational analysis of such rearrangements can reveal the nature of the intermediates and transition states involved. For instance, in analogous systems, the mechanism has been scrutinized to determine whether the reaction proceeds through a bicyclic aziridinium (B1262131) ion or a non-bridged carbenium ion. By comparing the reaction barriers of the various possible pathways, the most plausible mechanism can be identified. These computational models often consider the influence of the solvent environment through methods like the conductor-like polarizable continuum model (C-PCM), as nucleophilic substitution reactions are known to be sensitive to reaction conditions.
The computational methodologies employed in these studies typically involve geometry optimizations to locate stationary points on the potential energy surface, which are then characterized as minima (reactants, intermediates, and products) or first-order saddle points (transition states) through frequency calculations. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the correct reactant and product. The accuracy of the calculated energies is often refined using higher levels of theory.
A hypothetical reaction pathway for the formation of a 3-oxy-azetidine derivative could be modeled as shown in the table below, with calculated relative free energies providing insight into the feasibility of each step.
| Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +25.4 |
| 3 | Intermediate | +5.2 |
| 4 | Transition State 2 | +15.8 |
| 5 | Products | -10.3 |
Studies on Ring Strain and Reactivity
The chemistry of azetidines is profoundly influenced by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral angle, is a key determinant of the reactivity of the azetidine ring. rsc.orgrsc.org While significantly more stable than the highly strained aziridines (approx. 27.7 kcal/mol), azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts (approx. 5.4 kcal/mol). rsc.org This intermediate level of ring strain allows for facile handling while also enabling unique reactivity that can be triggered under appropriate conditions. rsc.orgrsc.org
Computational studies can quantify this ring strain and predict how substituents on the azetidine ring modulate its reactivity. For a compound such as 3-((3,5-Dimethoxybenzyl)oxy)azetidine, the bulky substituent at the 3-position can influence the ring's conformation and strain energy. The presence of the ether oxygen can also affect the electronic properties of the ring, potentially influencing its susceptibility to nucleophilic attack or ring-opening reactions.
The ring strain in azetidines can lead to undesired decomposition pathways, particularly under acidic conditions. nih.gov For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening via nucleophilic attack by a pendant group. nih.gov Understanding these stability issues is crucial for the design and handling of azetidine-containing compounds. Computational models can be employed to predict the pKa of the azetidine nitrogen and to study the mechanism of such decomposition reactions, thereby enabling the design of more stable analogues. nih.gov
The reactivity of azetidines is often harnessed in strain-release-driven reactions. For example, the ring-opening of azabicyclo[1.1.0]butanes, which are highly strained precursors, can be a powerful method for the synthesis of functionalized azetidines. nih.gov The relief of ring strain provides a strong thermodynamic driving force for these transformations.
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine | 5 | 5.4 |
Prediction of Regio- and Stereoselectivity
Many reactions involving substituted azetidines can lead to multiple regio- or stereoisomers. Computational chemistry has emerged as a valuable tool for predicting and understanding the origins of selectivity in these reactions. By calculating the energies of the transition states leading to the different possible products, the favored reaction pathway and, consequently, the major product can be predicted.
In the case of nucleophilic ring-opening of unsymmetrically substituted azetidines or azetidinium ions, the site of nucleophilic attack (regioselectivity) is a critical consideration. The regioselectivity is influenced by a combination of steric and electronic factors. magtech.com.cn Nucleophiles may attack the less sterically hindered carbon adjacent to the nitrogen, or the attack may be directed by electronic effects of the substituents. magtech.com.cn DFT calculations have been successfully used to rationalize the observed regioselectivities in the ring-opening of various azetidinium ions. researchgate.netnih.gov These studies help in understanding the parameters that govern whether the nucleophile will attack at the C2 or C4 position.
For a compound like this compound, which is symmetrically substituted at the 2- and 4-positions in the parent ring, regioselectivity of ring-opening would be dictated by the nature of the N-substituent and the reaction conditions. However, if the azetidine ring itself were unsymmetrically substituted, computational models could predict the preferred site of nucleophilic attack.
Stereoselectivity is another crucial aspect of azetidine chemistry, particularly in reactions that create new stereocenters. Computational models can be used to predict the stereochemical outcome of reactions such as cycloadditions or nucleophilic additions. For instance, in chiral phosphoric acid-catalyzed desymmetrization of N-acyl-azetidines, computational studies have been used to build models that explain the observed selectivity. These models often consider the intricate details of the catalyst-substrate interactions in the stereodetermining transition state.
The following table illustrates a hypothetical scenario where computational methods are used to predict the regioselectivity of a reaction.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Attack at C2 | TS-C2 | 22.5 | Product from attack at C4 |
| Attack at C4 | TS-C4 | 19.8 |
Q & A
Q. What are the recommended synthetic routes for 3-((3,5-Dimethoxybenzyl)oxy)azetidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3,5-dimethoxybenzyl chloride and azetidine derivatives under SN2 conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature control : Reactions at 50–80°C improve kinetics while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Example protocol: React 3,5-dimethoxybenzyl chloride with azetidine-3-ol in THF at 60°C for 12 hours, followed by quenching with aqueous NaHCO₃ .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, azetidine ring protons at δ 3.4–4.2 ppm) .
- IR spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 264.13). Cross-referencing these datasets resolves ambiguities in stereochemistry or substituent positioning .
Q. How does the electronic and steric profile of the 3,5-dimethoxybenzyl group influence the compound’s reactivity in further derivatization?
- Methodological Answer : The electron-donating methoxy groups enhance aromatic ring stability, directing electrophilic substitutions to the para position. Steric hindrance from the benzyl group slows reactions at the azetidine nitrogen. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites for functionalization .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during azetidine ring functionalization (e.g., N-alkylation vs. O-alkylation)?
- Methodological Answer :
- Protecting groups : Temporarily block the azetidine nitrogen with Boc groups to direct reactivity to the oxygen .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity in biphasic systems .
- Kinetic monitoring : In-situ FTIR or HPLC tracks reaction progress, enabling timely quenching .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives against specific targets?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing ligand-receptor interactions .
- Molecular docking (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT₂A), leveraging structural analogs from and . Compare binding scores to prioritize derivatives for synthesis .
Q. What experimental approaches validate the hypothesized mechanism of action in cellular assays (e.g., kinase inhibition, GPCR modulation)?
- Methodological Answer :
- Kinase profiling : Use TR-FRET assays to measure IC₅₀ values against kinase panels .
- GPCR studies : Radioligand binding assays (e.g., ³H-labeled antagonists) quantify displacement at adrenergic receptors .
- Pathway analysis : Western blotting for phosphorylation markers (e.g., ERK1/2) confirms downstream effects .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability, guided by logP calculations .
- Tissue distribution studies : Radiolabel the compound and track accumulation in target organs using autoradiography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar azetidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from , and 9 to identify trends (e.g., trifluoromethyl vs. methoxy substituents altering target affinity) .
- Structural overlays (PyMOL) : Visualize steric clashes or electronic mismatches in binding pockets .
- Dose-response reevaluation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
